molecular formula C15H12FNO B119583 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone CAS No. 155370-03-9

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone

Cat. No. B119583
M. Wt: 241.26 g/mol
InChI Key: HQCCOFMBOJBRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-Fluorophenyl)-1H-benzo[d]imidazole” is identified as a promising template for the development of metabolically robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators . It’s a part of the class of organic compounds known as phenylimidazoles .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been performed using techniques like X-ray diffraction and density functional theory (DFT) at B3LYP/6-31G(d,p) basis set . The geometrical structure was optimized and in-depth structural analysis on bond lengths and bond angles was discussed .

Scientific Research Applications

Novel Antagonists and Inhibitors

  • Research has identified derivatives of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone as potent NR2B-selective N-methyl D-aspartate (NMDA) receptor antagonists for pain treatment, highlighting improved pharmacokinetic properties over existing prototypes (Kawai et al., 2007).
  • Fluorinated derivatives have been synthesized and tested for cytotoxic activity against cancer cell lines, demonstrating that specific modifications can inhibit tubulin polymerization and effectively impede cancer cell growth (Řehulka et al., 2020).

Chemical Synthesis and Characterization

  • The synthesis and characterization of novel 1–4 quinolinone structures with different ligands for applications across pharmacy, medicine, and engineering have been explored, demonstrating the compound's versatility as a building block in organic synthesis (Michelini et al., 2019).
  • A methodology for the preparation of pyrazolo[4,3-c]quinolinones starting from 2-substituted-5-(2-fluorophenyl)-3-oxo-2,4-dihydro-3H-pyrazol-3-ones has been developed, showcasing the compound's utility in generating complex heterocyclic systems (Beshore et al., 2010).

Biological and Pharmacological Applications

  • Diastereomeric quinolinone alkaloids derived from marine sources have shown moderate specificity against tumor cell lines, indicating potential for anticancer drug development (He et al., 2005).
  • The development of novel antidepressant drugs incorporating the 3,4-dihydro-2(1H)-quinolinone scaffold has been investigated, demonstrating significant effects on the central nervous system and highlighting the compound's potential in treating depression (Oshiro et al., 2000).

Antimicrobial and Antiproliferative Activities

  • Novel quinazolinones and thiazolidinone motifs have been synthesized, displaying remarkable in vitro antimicrobial potency, indicating the compound's potential in developing new antimicrobial agents (Desai et al., 2013).
  • Synthesis and evaluation of substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones-7-carboxylic acids and their esters have been conducted, revealing cytotoxic activity against several cancer cell lines and providing insights into structure-activity relationships (Soural et al., 2006).

properties

IUPAC Name

2-(4-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)17-14/h1-8,14,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCCOFMBOJBRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587801
Record name 2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone

CAS RN

155370-03-9
Record name 2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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